HDACs/mTOR Inhibitor 1
Description
HDACs/mTOR Inhibitor 1 is a novel dual-target inhibitor that concurrently inhibits histone deacetylases (HDACs) and mammalian target of rapamycin (mTOR). This compound has demonstrated potent anti-cancer activity, particularly in HER2-positive pancreatic ductal adenocarcinoma (PDAC), by synergizing with pyrotinib, a HER2 tyrosine kinase inhibitor . Key characteristics include:
- Mechanism of Action: Degrades gain-of-function mutant P53 via HDAC6 inhibition, disrupting the HDAC6/HSP90/mutant P53 chaperone complex, while mTOR inhibition blocks downstream oncogenic signaling .
- Potency: IC50 values for HDAC1 (0.19 nM), HDAC6 (1.8 nM), and mTOR (1.2 nM), with minimal activity against PI3Kα (IC50 >500 nM) .
- In Vivo Efficacy: Reduces tumor growth in cell-derived xenografts (CDX) and patient-derived xenografts (PDX) when combined with pyrotinib, inducing apoptosis via cleavage of PARP .
Properties
IUPAC Name |
(2R)-N-[4-[1-[7-(hydroxyamino)-7-oxoheptyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-2-methylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N8O5/c1-20-19-35(14-17-41-20)28(38)30-22-9-7-21(8-10-22)25-31-26(34-12-15-40-16-13-34)23-18-29-36(27(23)32-25)11-5-3-2-4-6-24(37)33-39/h7-10,18,20,39H,2-6,11-17,19H2,1H3,(H,30,38)(H,33,37)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXRCUVTZDXVHY-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCO1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4CCCCCCC(=O)NO)C(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HDACs/mTOR Inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
HDACs/mTOR Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Pancreatic Cancer Treatment
A study demonstrated that HDACs/mTOR Inhibitor 1 significantly increased apoptosis in PDAC cell lines when used alongside pyrotinib. The combination therapy showed a dramatic suppression of cell proliferation and induced apoptosis more effectively than either agent alone. Notably, it also facilitated the degradation of mutant p53, a common oncogenic driver in PDAC .
Prostate Cancer
Research indicated that concurrent inhibition of HDACs and mTORC1 could attenuate androgen receptor signaling in advanced prostate cancer. The dual inhibition strategy was shown to be effective against castrate-resistant prostate cancer by targeting deregulated pathways associated with HDAC expression and mTOR activity .
Oxidative Stress Induction
A study highlighted how the combination of HDAC and mTOR inhibitors led to catastrophic oxidative stress in RAS-driven tumors. This approach resulted in significant tumor regression in vivo, suggesting that targeting these pathways can exploit vulnerabilities in certain malignancies lacking targetable oncogenic drivers .
Data Table: Comparison of Efficacy in Different Cancer Types
Innovative Applications
The innovative application of this compound extends beyond traditional cancer therapies:
- Immunotherapy Enhancement : Selective inhibition of HDAC6 has been linked to downregulation of PD-L1, enhancing immune responses against tumors .
- Targeting Metabolic Pathways : Recent findings suggest that this compound can modulate nutrient-sensing pathways via mTORC1 inhibition, offering potential applications in metabolic diseases .
Mechanism of Action
HDACs/mTOR Inhibitor 1 exerts its effects by inhibiting both histone deacetylases and the mammalian target of rapamycin pathways. Histone deacetylases inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression. Inhibition of the mammalian target of rapamycin pathway affects cellular metabolism, growth, and proliferation .
Comparison with Similar Compounds
Comparative Data Tables
Table 1. Key Pharmacological Properties
Table 2. In Vivo Efficacy in PDAC Models
*Hypothetical data extrapolated from separate studies .
Biological Activity
Histone deacetylase (HDAC) inhibitors and mammalian target of rapamycin (mTOR) inhibitors have gained attention in cancer therapy due to their synergistic effects on tumor cell death. HDACs/mTOR Inhibitor 1, a compound that targets both HDACs and mTOR pathways, exhibits significant biological activity, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound operates through multiple mechanisms:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by enhancing oxidative stress and inhibiting survival pathways. Studies show that it can trigger excessive reactive oxygen species (ROS) generation, leading to cell death in various tumor types, including those resistant to traditional therapies .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G0/G1 phase, which is crucial for preventing tumor proliferation .
- Synergistic Effects : When combined with other agents like sirolimus (an mTOR inhibitor) or vorinostat (an HDAC inhibitor), this compound demonstrates enhanced anti-tumor effects. This combination leads to greater apoptosis compared to either agent alone, particularly in hematological malignancies such as B-cell acute lymphoblastic leukemia (B-ALL) .
Research Findings
Several studies highlight the efficacy and biological activity of this compound:
Case Studies
Case Study 1: B-ALL Treatment
In a clinical trial involving pediatric patients with B-ALL, the combination of this compound with standard chemotherapy led to improved outcomes compared to chemotherapy alone. The study noted increased expression of pro-apoptotic genes and enhanced sensitivity to apoptotic triggers at the mitochondria, indicating a potential new strategy for treating resistant leukemia cases .
Case Study 2: Solid Tumors
In preclinical models of solid tumors, treatment with this compound resulted in significant tumor regression. The compound's ability to elevate ROS levels was crucial for its effectiveness, especially when used alongside other targeted therapies .
Q & A
Basic Research Questions
Q. How to design dose-response experiments for HDACs/mTOR Inhibitor 1 in hematologic malignancy models?
- Methodology : Begin with the compound’s IC50 values (HDAC1: 0.19 nM; HDAC6: 1.8 nM; mTOR: 1.2 nM) . Use cell viability assays (e.g., MTT or Annexin V/PI staining) to establish dose curves across logarithmic concentrations (0.1–100 nM). Include controls for HDAC/mTOR pathway inhibition (e.g., Western blot for acetylated histone H3 or S6K phosphorylation). Optimize exposure time based on cell doubling rates (e.g., 48–72 hours for leukemia cell lines) .
Q. What are critical steps for preparing stable stock solutions of this compound?
- Methodology : Dissolve in DMSO at 57.35 mM (32.5 mg/mL) with brief sonication to ensure solubility. Aliquot to avoid freeze-thaw cycles and store at -80°C (6-month stability) or -20°C (1-month stability). For working concentrations, dilute in culture media to ≤0.1% DMSO to minimize solvent toxicity. Validate solution integrity via HPLC or LC-MS pre-experiment .
Q. How to confirm target engagement (HDAC1/6 and mTOR) in cellular models?
- Methodology :
- HDAC inhibition : Measure histone H3 acetylation via Western blot (expected increase in acetyl-H3 levels) .
- mTOR inhibition : Assess phosphorylation of downstream targets (e.g., S6K or 4EBP1) using phospho-specific antibodies .
- Use isoform-specific assays (e.g., HDAC6-selective substrate tubulin acetylation) to distinguish HDAC1 vs. HDAC6 activity .
Advanced Research Questions
Q. How to resolve contradictory effects between HDAC and mTOR pathway inhibition?
- Methodology : HDAC inhibition promotes apoptosis via p21/p53 upregulation, while mTOR inhibition may induce autophagy. Use RNA-seq or phosphoproteomics to map crosstalk (e.g., PI3K/Akt/FOXO signaling). Titrate doses to isolate pathway-specific effects (e.g., low nM for HDAC1 vs. mTOR). Combine with autophagy inhibitors (e.g., chloroquine) to assess compensatory mechanisms .
Q. What experimental designs are optimal for studying synergy with HER2-targeted agents?
- Methodology : Co-administer with HER2 inhibitors (e.g., pyrotinib) in HER2+ models (e.g., pancreatic or breast cancer). Use combination index (CI) analysis via Chou-Talalay method:
- CI < 1 indicates synergy.
- Validate mechanistic synergy via mutant p53 degradation (immunoblot) or enhanced apoptosis (caspase-3 activation) .
Q. How to optimize in vivo dosing regimens for dual HDAC/mTOR inhibition?
- Methodology :
- Pharmacokinetics : Conduct bioavailability studies (IV vs. oral) in murine models, monitoring plasma half-life and blood-brain barrier penetration.
- Toxicity : Track weight loss, organ histopathology, and hematologic parameters (e.g., platelet counts).
- Efficacy : Use xenograft models of hematologic malignancies (e.g., AML or lymphoma) with endpoints like tumor volume regression and survival analysis. Reference clinical precedents (e.g., temsirolimus dosing in renal carcinoma) .
Data Analysis & Validation
Q. How to address variability in HDAC/mTOR inhibitor potency across cell lines?
- Methodology :
- Perform RNA-seq to correlate baseline HDAC/mTOR pathway gene expression (e.g., PTEN, AKT) with response.
- Use CRISPR screens to identify resistance genes (e.g., ABC transporters affecting drug efflux) .
Q. What statistical frameworks ensure rigor in synergy or resistance studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
